molecular formula C8H8N2O3 B14222062 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol

Katalognummer: B14222062
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: YEZJWPGBPDMQRC-PBOGUKDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol is an organic compound characterized by the presence of two hydroxyimino groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenolic compound with hydroxylamine derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters of the phenolic compound.

Wissenschaftliche Forschungsanwendungen

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(hydroxyiminomethyl)phenol
  • 4-(hydroxyiminomethyl)phenol
  • 3-(hydroxyiminomethyl)benzoic acid

Uniqueness

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of two hydroxyimino groups in specific positions on the phenol ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H8N2O3

Molekulargewicht

180.16 g/mol

IUPAC-Name

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C8H8N2O3/c11-8-3-1-2-6(4-9-12)7(8)5-10-13/h1-5,11-13H/b9-4?,10-5+

InChI-Schlüssel

YEZJWPGBPDMQRC-PBOGUKDESA-N

Isomerische SMILES

C1=CC(=C(C(=C1)O)/C=N/O)C=NO

Kanonische SMILES

C1=CC(=C(C(=C1)O)C=NO)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.